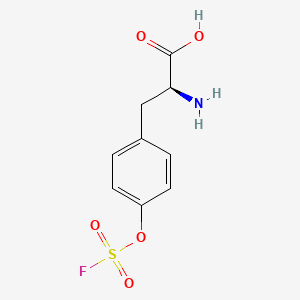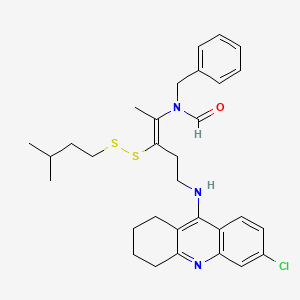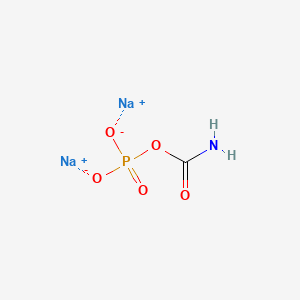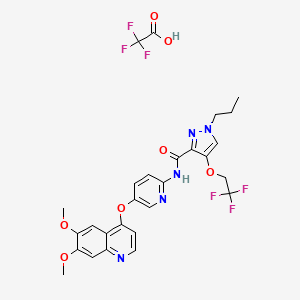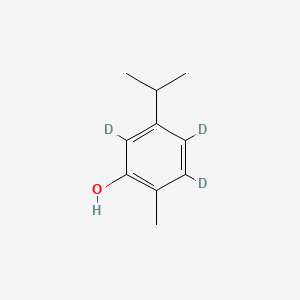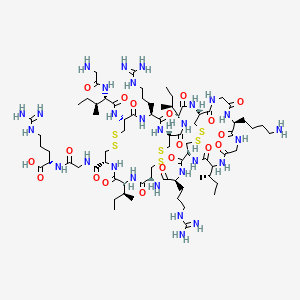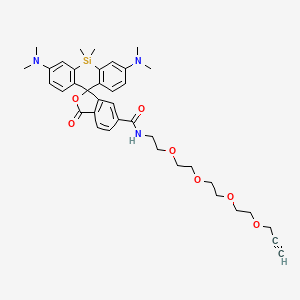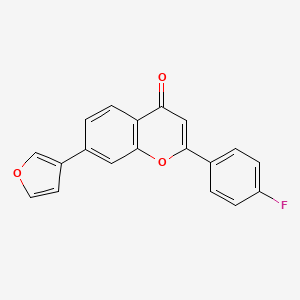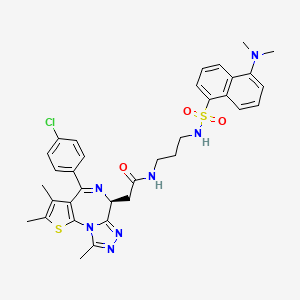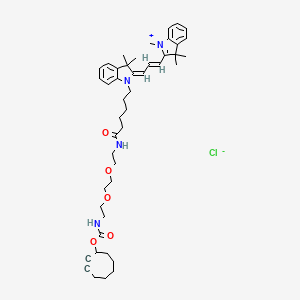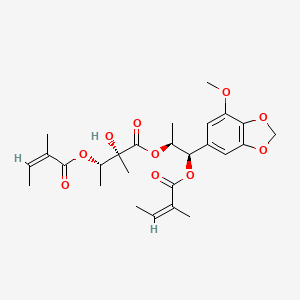
CXCR2 Probe 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used as a radiotracer for positron emission tomography (PET) imaging of neutrophils in inflammatory diseases . This compound is significant in the field of medical imaging and research due to its ability to selectively bind to CXCR2, allowing for precise imaging of inflammatory processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CXCR2 Probe 1 involves multiple steps, including the introduction of a fluorine-18 isotope. The synthetic route typically starts with the preparation of a precursor molecule, followed by the incorporation of the fluorine-18 isotope through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and specific catalysts to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves automated synthesis modules that can handle the radioactive fluorine-18 isotope safely and efficiently. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
化学反応の分析
Types of Reactions: CXCR2 Probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
科学的研究の応用
CXCR2 Probe 1 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of CXCR2 in various chemical environments.
Biology: Helps in understanding the role of CXCR2 in neutrophil migration and inflammation.
Medicine: Used in the diagnosis and monitoring of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting CXCR2
作用機序
CXCR2 Probe 1 exerts its effects by selectively binding to the CXCR2 receptor, a G-protein-coupled receptor expressed on neutrophils and other cell types. Upon binding, the compound acts as a radiotracer, allowing for the visualization of CXCR2-expressing cells through PET imaging. The molecular targets and pathways involved include the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in neutrophil chemotaxis and activation .
類似化合物との比較
CAY10580: Another selective ligand for CXCR2 used in research.
SB225002: A selective inhibitor of CXCR2 with therapeutic potential in inflammatory diseases.
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2
Uniqueness: CXCR2 Probe 1 is unique due to its incorporation of the fluorine-18 isotope, making it suitable for PET imaging. This radiolabeling allows for high-resolution imaging of inflammatory processes, which is not possible with non-radioactive analogs .
特性
分子式 |
C20H24FN3O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-2-hydroxyanilino]-4-(pentan-3-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C20H24FN3O4/c1-3-12(4-2)22-15-16(19(27)18(15)26)23-14-7-5-6-13(17(14)25)20(28)24-9-8-11(21)10-24/h5-7,11-12,22-23,25H,3-4,8-10H2,1-2H3/t11-/m1/s1 |
InChIキー |
NJIKFICWKSPTLL-LLVKDONJSA-N |
異性体SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CC[C@H](C3)F |
正規SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CCC(C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


